For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Glycine-d3
Introduction
Glycine-d3 is a stable isotope-labeled form of glycine, the simplest proteinogenic amino acid.[1] In Glycine-d3, three hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D). This isotopic substitution makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] Its utility stems from the fact that it is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight, allowing for its differentiation in analytical assays.
This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Glycine-d3, with a focus on its role in modern analytical methodologies.
Chemical Structure and Identification
The most common commercially available form of Glycine-d3 is Glycine-N,N,O-d3, where the two hydrogen atoms of the amino group and the hydrogen atom of the carboxylic acid group are replaced by deuterium.
Caption: Chemical structure of Glycine-N,N,O-d3.
Table 1: Structural Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-amino-2,2-dideuterioacetic acid-d | [4] |
| CAS Number | 4896-76-8 | [] |
| Linear Formula | D₂NCH₂CO₂D | |
| SMILES String | [2H]OC(=O)CN([2H])[2H] | |
| InChI | 1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 | |
| InChIKey | DHMQDGOQFOQNFH-ZRLBSURWSA-N |
Physicochemical Properties
The physicochemical properties of Glycine-d3 are very similar to those of natural glycine, with the primary difference being its molecular weight due to the presence of deuterium.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂H₂D₃NO₂ | |
| Molecular Weight | 78.09 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~240 °C (decomposes) | |
| Solubility | Highly soluble in water | [6] |
| Isotopic Purity | ≥98 atom % D | |
| Mass Shift | M+3 |
Applications in Research and Drug Development
The primary application of Glycine-d3 is as an internal standard in quantitative bioanalytical assays.[2] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because they co-elute with the analyte and experience similar ionization effects, correcting for matrix effects and variability in sample preparation and instrument response.
Use in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample.[7] Glycine-d3 is an ideal internal standard for the quantification of endogenous glycine in various biological matrices such as plasma, cerebrospinal fluid (CSF), and brain microdialysates.[7][8]
The workflow for such an experiment is a critical aspect of drug development, especially when studying drugs that may impact neurotransmitter levels or amino acid metabolism.[8][9]
Caption: Workflow for using Glycine-d3 as an internal standard.
Experimental Protocol: Quantification of Glycine in Plasma
This section provides a generalized protocol for the quantification of glycine in human plasma using Glycine-d3 as an internal standard with LC-MS/MS.
Materials and Reagents
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Human plasma samples
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Glycine-d3 (internal standard, IS)
-
Glycine (analytical standard for calibration curve)
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation agent)
-
Milli-Q or HPLC-grade water
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Sample Preparation
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Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of Glycine-d3 in water at a concentration of 1 µg/mL.
-
Spike Samples: To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the Glycine-d3 internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold ACN with 0.1% formic acid to each sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
LC-MS/MS Conditions
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LC Column: A reverse-phase C18 column is typically suitable.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes is used to elute glycine and separate it from other matrix components.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[8]
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both glycine and Glycine-d3. For example:
-
Glycine: Q1: 76.1 m/z → Q3: 30.2 m/z
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Glycine-d3: Q1: 79.1 m/z → Q3: 32.2 m/z (Note: Exact m/z values may need to be optimized based on the specific adduct and fragmentation pattern observed on the instrument used).
-
Data Analysis
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Integration: Integrate the peak areas for both the analyte (glycine) and the internal standard (Glycine-d3) for each sample.
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Calculate Ratios: Determine the peak area ratio of glycine to Glycine-d3.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is often used.
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Quantify Unknowns: Calculate the concentration of glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.[7]
Conclusion
Glycine-d3 is a fundamental tool for researchers, particularly in the fields of metabolomics, clinical diagnostics, and pharmaceutical development.[9] Its utility as a stable isotope-labeled internal standard enables accurate and precise quantification of glycine in complex biological matrices.[2][7] The robust methodologies developed around its use, such as isotope dilution mass spectrometry, provide reliable data that is critical for understanding physiology, diagnosing diseases, and assessing the pharmacodynamic effects of new drug candidates.
References
- 1. Glycine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d3-Glycine | C2H5NO2 | CID 91363519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are the properties of glycine? | AAT Bioquest [aatbio.com]
- 7. asianpubs.org [asianpubs.org]
- 8. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
